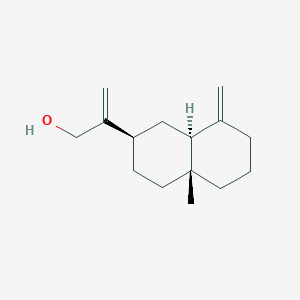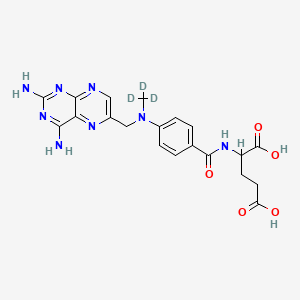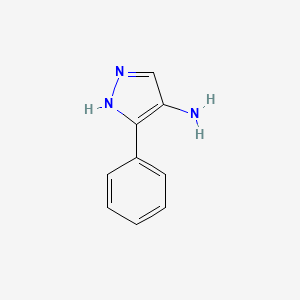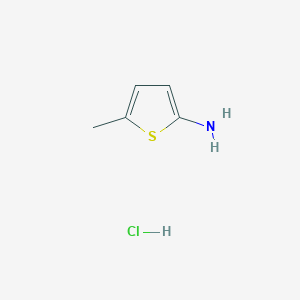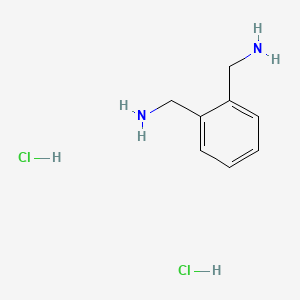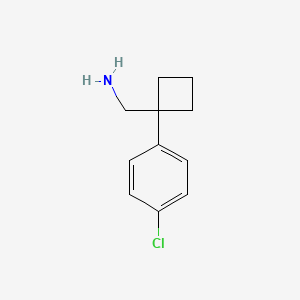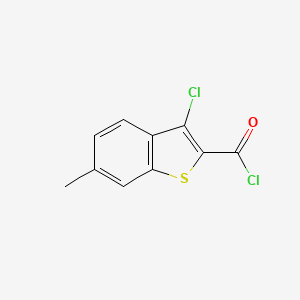
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of a chlorophenyl group suggests potential for various chemical interactions and biological activities.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported using environmentally friendly methods. For instance, ultrasound-mediated one-pot synthesis has been employed to create 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which exhibit anticancer activities . Although not the exact compound , this demonstrates the potential for synthesizing chlorophenyl thiazole derivatives using advanced techniques.
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using spectroscopic techniques and X-ray diffraction, revealing an orthorhombic space group and detailed bond lengths and angles . This suggests that the compound of interest may also exhibit a well-defined crystalline structure amenable to such analysis.
Chemical Reactions Analysis
While specific reactions of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol are not detailed in the provided papers, related compounds have been shown to participate in various chemical interactions. For instance, the presence of chlorine can lead to potential electrophilic substitution reactions, and the thiazole ring can engage in hydrogen bonding and π-π stacking interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be inferred from related compounds. For example, 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole exhibits intermolecular hydrogen bonding, which could influence the solubility and melting point of the compound . Additionally, the presence of electron-withdrawing groups like chlorophenyl can affect the compound's reactivity and stability .
Applications De Recherche Scientifique
Spectroscopic and Quantum Chemical Analysis
Research has explored the characterization of thiazole derivatives through spectroscopic methods and quantum chemical calculations. These studies provide insights into the molecular structure, vibrational spectra, and electronic properties of such compounds. For instance, the analysis of vibrational spectra using FT-IR and FT-Raman techniques, alongside quantum chemical methods, helps in understanding the compound's molecular geometry, stability, and reactivity properties (A. Viji et al., 2020).
Antimicrobial Activity
Thiazole derivatives have shown promising results in antimicrobial studies. The antimicrobial activity of these compounds, including their antifungal and antibacterial effects, has been screened, revealing their potential in combating various microbial strains. This line of research is crucial for developing new antimicrobial agents and understanding the mechanisms behind their activity (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).
Molecular Docking Studies
Molecular docking studies are pivotal in drug discovery, providing insights into the interactions between molecules and target proteins. Thiazole derivatives have been examined for their potential binding efficiencies to various proteins, which is fundamental in assessing their therapeutic potentials. Such studies help in predicting the biological activities of these compounds and their possible applications in treating diseases (N. Shanmugapriya et al., 2022).
Corrosion Inhibition
The application of thiazole derivatives in corrosion inhibition for metals has been investigated. By utilizing density functional theory (DFT) calculations and molecular dynamics simulations, researchers can predict the corrosion inhibition performances of these compounds. Such studies are vital for industries where metal preservation is crucial, offering insights into the design of more effective corrosion inhibitors (S. Kaya et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNOS/c16-12-8-6-11(7-9-12)15-17-14(18)13(19-15)10-4-2-1-3-5-10/h1-9,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDKDLCXHLBIGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496181 |
Source


|
| Record name | 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |
CAS RN |
65752-50-3 |
Source


|
| Record name | 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

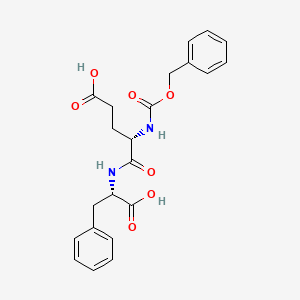
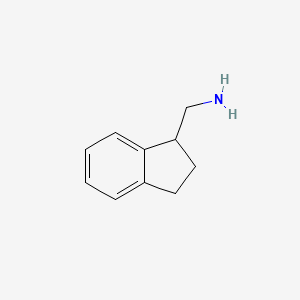
![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)
